4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3 This compound is characterized by a fused pyrrolo-pyrimidine ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alcohols, amines, or thionyl chloride for esterification, amidation, or chlorination reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and reduced derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- Methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
- Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid lies in its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups provides a unique reactivity profile and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNTNJINOCQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=O)N2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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